3-Acetylpyridine

Catalog No.
S571407
CAS No.
350-03-8
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetylpyridine

CAS Number

350-03-8

Product Name

3-Acetylpyridine

IUPAC Name

1-pyridin-3-ylethanone

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3

InChI Key

WEGYGNROSJDEIW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=CC=C1

Solubility

Soluble in acids,alcohol, ether, and water
Soluble (in ethanol)

Synonyms

1-(3-Pyridinyl)ethanone; 3-Pyridinyl Methyl Ketone; Methyl 3-Pyridyl Ketone; NSC 761; β-Acetylpyridine;

Canonical SMILES

CC(=O)C1=CN=CC=C1

Application in Mass Spectrometry Imaging

Application in Anti-Tumor Activity

Application in Synthesis of Risedronate Sodium

Application in Perfumery

Application in Synthesis of Terpyridines

Application in Flavors and Fragrances

3-Acetylpyridine is an organic compound with the molecular formula C7H7NC_7H_7N and a characteristic structure featuring a pyridine ring substituted with an acetyl group at the 3-position. It appears as a clear to yellowish-brown liquid with a distinctive odor and has a melting point of approximately 11–13 °C and a boiling point of 220 °C at atmospheric pressure . This compound is notable for its role in various

Currently, there is no extensive research available on the specific mechanism of action of 3-acetylpyridine in biological systems. However, its structural features suggest potential interactions with molecules containing functional groups like amines or alcohols due to the polarity of the carbonyl group and the nitrogen atom []. Further research is needed to elucidate its specific biological effects.

3-Acetylpyridine is considered a neurotoxin and can cause adverse effects on the nervous system upon exposure []. It is also flammable and can irritate the skin and eyes []. Safety precautions like wearing gloves, eye protection, and working in a well-ventilated fume hood are essential when handling this compound [].

, primarily due to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The acetyl group activates the pyridine ring towards electrophilic substitution, allowing for further derivatization.
  • Condensation Reactions: It can undergo condensation with active methylene compounds to form more complex structures, such as thiones .
  • Hydroxyalkylation: This compound can react with formaldehyde to yield hydroxyalkyl derivatives under specific conditions .

3-Acetylpyridine exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against various pathogens, making it useful in pharmaceutical applications .
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
  • Enzymatic Roles: It is involved in enzymatic reactions, acting as a substrate or cofactor in biochemical pathways, particularly in relation to nicotinamide adenine dinucleotide derivatives .

The synthesis of 3-acetylpyridine can be achieved through several methods:

  • Acetylation of Pyridine: Pyridine can be acetylated using acetic anhydride or acetyl chloride under basic conditions.
  • Cyclization Reactions: Starting materials such as 2-methylpyridine can be subjected to cyclization reactions involving acetic acid or other acetylating agents .
  • Reactions with Aldehydes: The compound can also be synthesized through the reaction of pyridine derivatives with aldehydes under acidic conditions.

3-Acetylpyridine has diverse applications across various fields:

  • Pharmaceuticals: Utilized as an intermediate in the synthesis of drugs and bioactive compounds.
  • Agriculture: Employed in the formulation of pesticides and herbicides due to its biological activity.
  • Flavoring Agents: Used in the food industry for flavor enhancement due to its characteristic odor.

Studies on the interactions of 3-acetylpyridine reveal its potential effects on various biological systems. Notable findings include:

  • Synergistic Effects: When combined with other compounds, it may enhance antimicrobial activity, suggesting potential applications in combination therapies.
  • Metabolic Pathways: Investigations into its metabolism indicate that it may influence pathways related to neurotransmitter regulation and energy metabolism .

Several compounds share structural similarities with 3-acetylpyridine, including:

CompoundStructureUnique Features
2-AcetylpyridineAcetyl group at position 2Different reactivity patterns due to substitution position.
4-AcetylpyridineAcetyl group at position 4Exhibits distinct biological activities compared to 3-acetylpyridine.
NicotinamidePyridine ring with amide groupInvolved in metabolic processes as a vitamin precursor.
3-HydroxypyridineHydroxyl group at position 3Displays different solubility and reactivity characteristics.

3-Acetylpyridine is unique due to its specific position of substitution on the pyridine ring, which affects its chemical reactivity and biological properties compared to these similar compounds. Its applications across pharmaceuticals and agriculture further highlight its significance in various industries.

Physical Description

Liquid
Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma

XLogP3

0.4

Boiling Point

220.0 °C

Density

1.103-1.112

LogP

0.43 (LogP)
0.43

Melting Point

13.5 °C
13.5°C

UNII

00QT8FX306

GHS Hazard Statements

Aggregated GHS information provided by 1648 companies from 6 notifications to the ECHA C&L Inventory.;
H301 (99.88%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

350-03-8

Wikipedia

3-acetylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(3-pyridinyl)-: ACTIVE

Dates

Modify: 2023-08-15

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